molecular formula C42H83NO2 B3026020 N-(15Z-tetracosenoyl)-1-deoxysphinganine CAS No. 1246298-60-1

N-(15Z-tetracosenoyl)-1-deoxysphinganine

Cat. No.: B3026020
CAS No.: 1246298-60-1
M. Wt: 634.1 g/mol
InChI Key: XBNZFPFCTSJHRI-FIIAPBGQSA-N
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Description

C24:1 dihydro 1-Deoxyceramide (m18:0/24:1) is a very long-chain atypical ceramide containing a 1-deoxysphinganine (m18:0) backbone. 1-Deoxysphingolipids are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis. C24:1 dihydro 1-Deoxyceramide (m18:0/24:1) has been found as a major 1-deoxyceramide species in mouse embryonic fibroblasts (MEFs) following application of 1-deoxysphinganine alkyne or 1-deoxysphinanine-d3.3
1-deoxysphinganine is an atypical sphingoid base, which lacks a 1-hydroxyl group.

Scientific Research Applications

Given the absence of direct hits, I can provide a general overview of how compounds like "N-(15Z-tetracosenoyl)-1-deoxysphinganine" might be approached in scientific research based on the types of studies found in the search:

Biologically Active Compounds Research

Research into biologically active compounds, such as quinoline and quinazoline alkaloids, is a significant area of scientific inquiry. Studies in this field focus on isolating natural compounds, understanding their bioactivities, and modifying them for enhanced efficacy. The discovery of compounds with significant bioactivities can lead to the development of new drugs for treating various diseases. For example, quinine and camptothecin have been pivotal in antimalarial and anticancer drug development, respectively (Xiao-fei Shang et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Another area of research is the development of enzyme inhibitors as therapeutic agents. For instance, 15-Lipoxygenases (15-LOXes) are enzymes involved in the peroxidation of unsaturated fatty acids, and their inhibition has been studied for potential therapeutic applications in inflammation, sensitivities, atherosclerosis, and some cancers (H. Sadeghian, Atena Jabbari, 2016).

Mechanism of Action

Target of Action

It is known to be a metabolite produced during metabolic reactions in mice and humans .

Biochemical Pathways

It is a type of dihydroceramide , which suggests it may be involved in sphingolipid metabolism. Sphingolipids play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis.

Result of Action

As a type of dihydroceramide , it may be involved in regulating cellular processes such as differentiation, proliferation, and apoptosis.

Properties

IUPAC Name

(Z)-N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracos-15-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,40-41,44H,4-17,20-39H2,1-3H3,(H,43,45)/b19-18-/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNZFPFCTSJHRI-FIIAPBGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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